2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

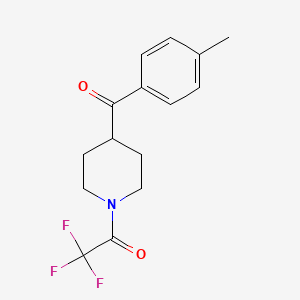

2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C15H16F3NO2 and a molecular weight of 299.30 .

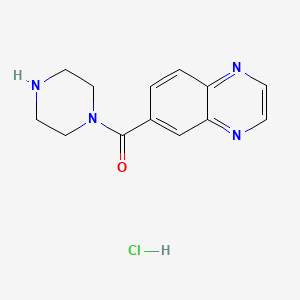

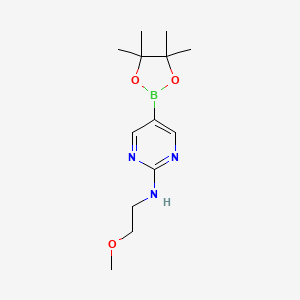

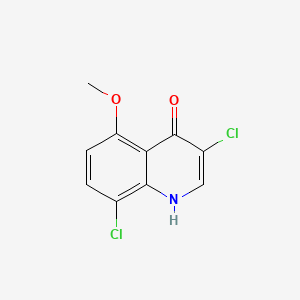

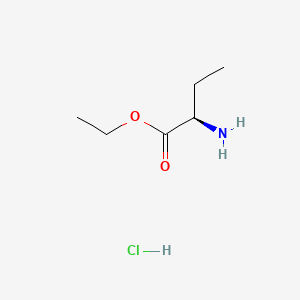

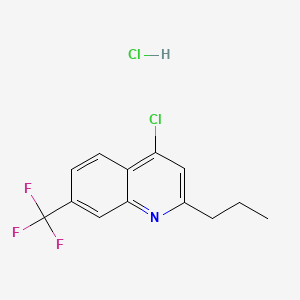

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone consists of a piperidine ring attached to a trifluoroethanone group and a 4-methylbenzoyl group .Aplicaciones Científicas De Investigación

Application in Neuropharmacology

- Field : Neuropharmacology

- Summary of Application : This compound is used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .

- Methods of Application : The exact methods of application are not specified in the source, but typically, in neuropharmacology, such compounds would be used in vitro or in vivo to study the effects on GABA receptors .

Application in Biochemistry

- Field : Biochemistry

- Summary of Application : This compound is used as a reactant for the synthesis of photoactive a-mannosides and mannosyl peptides .

- Methods of Application : The exact methods of application are not specified in the source, but typically, in biochemistry, such compounds would be used in a laboratory setting to synthesize new compounds .

Application in Pharmacology

- Field : Pharmacology

- Summary of Application : This compound is used as a reactant for the synthesis of inactivators of human cytochrome P450 2B6 .

- Methods of Application : The exact methods of application are not specified in the source, but typically, in pharmacology, such compounds would be used in vitro or in vivo to study the effects on specific enzymes .

Application in Bioorganic Chemistry

- Field : Bioorganic Chemistry

- Summary of Application : This compound is used as a reactant for the synthesis of photoaffinity labeled fusidic acid analogues .

- Methods of Application : The exact methods of application are not specified in the source, but typically, in bioorganic chemistry, such compounds would be used in a laboratory setting to synthesize new compounds .

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Summary of Application : This compound is used as a reactant for the synthesis of hydroxyamides as anticonvulsants .

- Methods of Application : The exact methods of application are not specified in the source, but typically, in medicinal chemistry, such compounds would be used in a laboratory setting to synthesize new compounds .

Application in Antiproliferative Research

- Field : Antiproliferative Research

- Summary of Application : This compound is used as a reactant for the synthesis of ET-18-OCH3 with antiproliferative properties .

- Methods of Application : The exact methods of application are not specified in the source, but typically, in antiproliferative research, such compounds would be used in a laboratory setting to synthesize new compounds .

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO2/c1-10-2-4-11(5-3-10)13(20)12-6-8-19(9-7-12)14(21)15(16,17)18/h2-5,12H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYGIIRPFYKOHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678101 |

Source

|

| Record name | 2,2,2-Trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone | |

CAS RN |

1198285-26-5 |

Source

|

| Record name | 2,2,2-Trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.